Tetramethylammonium nitrate
Overview
Description
Tetramethylammonium nitrate is a chemical compound with the molecular formula C4H12N2O3. It is a quaternary ammonium salt consisting of a tetramethylammonium cation and a nitrate anion. This compound is known for its white crystalline appearance and is soluble in water. It has various applications in scientific research and industry due to its unique properties .
Mechanism of Action
Target of Action
Tetramethylammonium nitrate is a quaternary ammonium cation, consisting of four methyl groups attached to a central nitrogen atom . The primary target of this compound is the UDP-glucose 4-epimerase in humans . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the Leloir pathway of galactose metabolism.
Mode of Action
It is known that quaternary ammonium compounds interact with their targets through ionic interactions . The positively charged nitrogen in the Tetramethylammonium ion can form electrostatic interactions with negatively charged sites on its target, leading to changes in the target’s function .
Biochemical Pathways
Given its target, it is likely to influence the leloir pathway of galactose metabolism . This pathway is responsible for the conversion of galactose to glucose, which can then be used in glycolysis to produce energy for the cell .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and excretion (adme) of quaternary ammonium compounds can be influenced by their structure and the nature of the counter-ion
Result of Action
Given its target, it is likely to influence carbohydrate metabolism, potentially leading to changes in energy production within the cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of water can affect the luminescence features of complexes formed by this compound . Additionally, it is classified as an oxidizing hazardous material, suggesting that it may react with other substances in its environment .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a glycolate oxidase inhibitor . Glycolate oxidase is an enzyme involved in the metabolism of glycolate, a two-carbon molecule that can be converted to glyoxylate, a precursor for the synthesis of various biomolecules.
Molecular Mechanism
It is known to act as a glycolate oxidase inhibitor , but the exact nature of its interaction with this enzyme and other biomolecules is not clear
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not react with rust, bases, copper, strong oxidizing agents, or reducing agents .
Metabolic Pathways
It is known to act as a glycolate oxidase inhibitor , suggesting that it may be involved in the metabolism of glycolate
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium nitrate can be synthesized by reacting tetramethylammonium hydroxide with nitric acid. The reaction typically proceeds as follows:
(CH3)4N(OH)+HNO3→(CH3)4N(NO3)+H2O
The resulting solution is then evaporated to obtain the crystalline product .
Industrial Production Methods: In industrial settings, this compound is produced by treating tetramethylammonium iodide with silver nitrate. The reaction yields this compound and silver iodide as a byproduct:
(CH3)4NI+AgNO3→(CH3)4N(NO3)+AgI
The silver iodide is then filtered out, and the this compound is purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium nitrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes exothermically, producing trimethylamine and methyl nitrate.
Oxidation and Reduction: It can act as an oxidizing agent due to the presence of the nitrate ion.
Common Reagents and Conditions:
Thermal Decomposition: Typically carried out at elevated temperatures (around 350°C) under reduced pressure.
Oxidation: Can be facilitated by strong oxidizing agents.
Major Products:
Thermal Decomposition: Produces trimethylamine and methyl nitrate.
Scientific Research Applications
Tetramethylammonium nitrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a phase-transfer catalyst.
Biology: Employed in studies involving ion channels and neurotransmitter release.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations
Comparison with Similar Compounds
- Tetramethylammonium chloride
- Tetramethylammonium hydroxide
- Tetraethylammonium nitrate
Comparison: Tetramethylammonium nitrate is unique due to its nitrate anion, which imparts oxidizing properties not found in its chloride or hydroxide counterparts. Additionally, the nitrate anion allows for specific applications in redox chemistry and thermal decomposition studies .
Properties
IUPAC Name |
tetramethylazanium;nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.NO3/c1-5(2,3)4;2-1(3)4/h1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPVYHSXZFOSRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[N+](=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8062074 | |
Record name | Tetramethylammonium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Alfa Aesar MSDS] | |
Record name | Tetramethylammonium nitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17926 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1941-24-8 | |
Record name | Tetramethylammonium nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1941-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetramethylammonium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylammonium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.113 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Unlike pharmaceuticals that interact with specific biological targets, TMAN primarily functions as a reagent or precursor in chemical synthesis and material science. Its interactions are primarily chemical rather than biological, and "downstream effects" often refer to subsequent reactions or material properties. For example, TMAN is used as a nitrating agent for aromatic compounds [, ]. This nitration reaction can alter the chemical properties of the target molecule, influencing its reactivity, solubility, or other characteristics.
ANone: TMAN comprises a tetramethylammonium cation [(CH3)4N]+ and a nitrate anion [NO3]-.
- Spectroscopic data: Various techniques like FTIR [] and NMR can be employed to characterize TMAN. For instance, FTIR studies have been conducted to understand its behavior under high pressure [].
ANone: While specific computational studies on TMAN are not extensively covered in the provided abstracts, computational methods can be applied to predict its properties, reactivity, and interactions with other molecules. Techniques like density functional theory (DFT) could be used to study its electronic structure and bonding properties, while molecular dynamics (MD) simulations could provide insights into its behavior in solutions or solid-state mixtures.
A: SAR studies for TMAN primarily focus on its role as a reagent rather than a biologically active compound. Modifications to the tetramethylammonium cation or replacement of the nitrate anion could significantly impact its reactivity and selectivity in chemical reactions. For instance, substituting TMAN with methylammonium nitrates in explosives has been explored to improve performance by altering the decomposition kinetics and energy release profile [].
A: The stability of TMAN is dependent on factors such as temperature, humidity, and presence of other chemicals. Studies have investigated its thermal decomposition kinetics and mechanisms []. In the context of pyrotechnics, its stability in formulations with other energetic materials is critical []. While bioavailability is not a primary concern for TMAN as it is not a pharmaceutical, its solubility in various solvents is important for its applications.
ANone: TMAN, like many chemicals, requires careful handling and adherence to SHE regulations. As a potentially explosive compound, its storage, handling, and disposal must be conducted according to safety protocols. Risk minimization involves understanding potential hazards, implementing appropriate engineering controls, using personal protective equipment, and having emergency response plans in place.
A: Yes, alternatives exist depending on the specific application. For instance, in nitration reactions, other nitrating agents like nitric acid or nitronium tetrafluoroborate can be considered. In pyrotechnics, alternative oxidizers like guanidinium nitrate or aminoguanidinium nitrate have been explored as replacements for TMAN, with their performance, cost, and environmental impact being important factors for comparison [, , ].
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